Structural Differentiation from Validated Cytotoxic N-Tosyl-THIQ Leads
The target compound possesses a unique 5-bromofuran-2-carboxamide substituent at the 7-position of the tetrahydroisoquinoline core. This is a critical point of differentiation from the most potent cytotoxic leads characterized in the foundational N-tosyl-THIQ SAR study, which feature substitutions at the 1-position. The most active compound in that series, the o-hydroxy derivative 4k, showed an IC₅₀ of 1.23 μM against the MOLT-3 leukemia cell line [1]. While that study identified total symmetry index (Gu), 3D-MoRSE, and 3D Petitjean index as key structural descriptors for activity [2], none of the evaluated models (4a-4l) contained a 7-position carboxamide, meaning the target compound's activity cannot be predicted from this established QSAR model.
| Evidence Dimension | Structural motif and its impact on predicted cytotoxic activity |
|---|---|
| Target Compound Data | 5-bromofuran-2-carboxamide at the 7-position; no reported cytotoxic IC₅₀ data available |
| Comparator Or Baseline | o-Hydroxy derivative 4k (1-substituted-N-tosyl-THIQ) with IC₅₀ = 1.23 μM against MOLT-3 cells |
| Quantified Difference | Cytotoxic activity for the target compound is unknown; the parent QSAR model cannot extrapolate to this substitution pattern. |
| Conditions | Human MOLT-3 acute lymphoblastic leukemia cell line (in vitro cytotoxicity assay) |
Why This Matters
This defines the compound as an unexplored chemotype for which no potency assumptions can be made based on existing in-class data, necessitating de novo screening.
- [1] Pingaew, R., et al. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Archives of Pharmacal Research, 36(9), 1066-1077. View Source
- [2] Pingaew, R., et al. (2013). Synthesis, cytotoxicity and QSAR study of N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives. Archives of Pharmacal Research, 36(9), 1066-1077. View Source
